molecular formula C23H21NO4 B2415892 2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate CAS No. 868153-45-1

2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No. B2415892
M. Wt: 375.424
InChI Key: JJHSYHRBMBSEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate, also known as MEM-1414, is a chemical compound that has been the subject of scientific research due to its potential use in treating various diseases.

Scientific Research Applications

DNA Intercalation and Antimitotic Agents

A study on the DNA intercalating properties of tetrahydro-9-aminoacridines highlighted the synthesis of derivatives including tetrahydro m-AMSA, exploring their capability of intercalative binding to DNA. This research suggests potential applications in developing drugs that target DNA structures in cancer therapy (Dinesen et al., 1990).

Chemiluminogenic Properties

The chemiluminogenic (CL) properties of acridinium compounds have been extensively studied, revealing potential uses in analytical chemistry for the detection of hydrogen peroxide and other analytes, based on their emission spectra and efficiencies (Krzymiński et al., 2010).

Synthesis of Ester-Substituted Dihydroacridine Derivatives

Research on the synthesis and spectroscopic properties of dihydroacridine derivatives demonstrates their potential in material science, particularly due to their high quantum yields and solvatochromic behaviors, which could be valuable in developing new photoluminescent materials (Suzuki et al., 2016).

Antiprotozoal Activity

Compounds related to 2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate have shown strong in vitro antiparasitic properties against Leishmania infantum, suggesting their utility in developing new antiprotozoal drugs. This activity varies with the nature of substituents, indicating the compounds' potential as multitarget drugs for parasitic infections (Di Giorgio et al., 2003).

Antimicrobial and Antioxidant Studies

Lignan conjugates synthesized via cyclopropanation of related compounds demonstrated significant antimicrobial and antioxidant activities , highlighting their potential in pharmaceutical applications for treating infections and preventing oxidative stress-related diseases (Raghavendra et al., 2016).

properties

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-27-16-8-6-7-15(13-16)21(25)14-28-23(26)22-17-9-2-4-11-19(17)24-20-12-5-3-10-18(20)22/h2,4,6-9,11,13H,3,5,10,12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHSYHRBMBSEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2=C3CCCCC3=NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

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